molecular formula C8H8N4O6S B14383380 N,N'-(2,5-Dinitrothiene-3,4-diyl)diacetamide CAS No. 90069-92-4

N,N'-(2,5-Dinitrothiene-3,4-diyl)diacetamide

Cat. No.: B14383380
CAS No.: 90069-92-4
M. Wt: 288.24 g/mol
InChI Key: AJHKAWSIPRSIEW-UHFFFAOYSA-N
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Description

N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is a chemical compound characterized by the presence of nitro groups attached to a thiene ring, along with diacetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide typically involves the nitration of a thiene derivative followed by acetamidation. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The subsequent acetamidation can be achieved using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

While specific industrial production methods for N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the use of strong acids and nitrating agents.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted thiene derivatives with various functional groups.

Scientific Research Applications

N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide exerts its effects is primarily through its nitro and amide functionalities. The nitro groups can participate in redox reactions, while the amide groups can form hydrogen bonds with biological molecules. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,2′-(3,6-Dioxopiperazine-2,5-diyl)diacetamide: Similar in having diacetamide functionalities but differs in the core structure.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains diacetamide groups but with a pyridine core.

Uniqueness

N,N’-(2,5-Dinitrothiene-3,4-diyl)diacetamide is unique due to the presence of both nitro groups and a thiene ring, which imparts distinct electronic properties and reactivity compared to other diacetamide compounds .

Properties

CAS No.

90069-92-4

Molecular Formula

C8H8N4O6S

Molecular Weight

288.24 g/mol

IUPAC Name

N-(4-acetamido-2,5-dinitrothiophen-3-yl)acetamide

InChI

InChI=1S/C8H8N4O6S/c1-3(13)9-5-6(10-4(2)14)8(12(17)18)19-7(5)11(15)16/h1-2H3,(H,9,13)(H,10,14)

InChI Key

AJHKAWSIPRSIEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC(=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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